4-(Cyclopropylmethyl)-2-fluorophenol
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Overview
Description
4-(Cyclopropylmethyl)-2-fluorophenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of (Bromomethyl)cyclopropane as a synthetic building block . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl-2-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropylmethyl-2-fluorocyclohexanol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-(Cyclopropylmethyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclopropylmethylphenol: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluorophenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
Cyclopropylmethyl-2-fluorocyclohexanol: A reduced form of the compound with different biological activities
Uniqueness: 4-(Cyclopropylmethyl)-2-fluorophenol is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H11FO |
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Molecular Weight |
166.19 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2-fluorophenol |
InChI |
InChI=1S/C10H11FO/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
BDRLKQVUWGRMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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